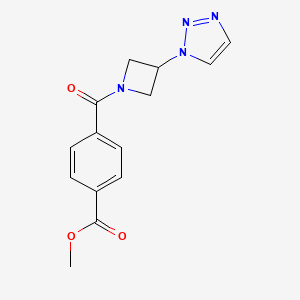

methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

Description

Methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate (CAS: 2034449-57-3) is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring substituted with a 1,2,3-triazole moiety. Its molecular formula is C₁₄H₁₄N₄O₃, with a molecular weight of 286.286 g/mol .

Properties

IUPAC Name |

methyl 4-[3-(triazol-1-yl)azetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-21-14(20)11-4-2-10(3-5-11)13(19)17-8-12(9-17)18-7-6-15-16-18/h2-7,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJDNYUDWRSVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate typically involves a multi-step process. The azetidine ring can be introduced through a nucleophilic substitution reaction involving an appropriate azetidine precursor . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.

Medicine: Explored for its potential use in drug discovery, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, potentially inhibiting their activity . The azetidine ring may also contribute to the compound’s binding affinity and specificity . These interactions can disrupt normal biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several analogues, including:

Structural and Functional Differences

Core Heterocycles :

- The target compound contains an azetidine ring fused to a triazole, whereas analogues like 9b and 12a () feature thiadiazole or thiazole cores. These differences influence electronic properties and binding interactions. For example, azetidine’s smaller ring size (4-membered vs. 5-membered thiadiazole/thiazole) may enhance conformational rigidity .

Substituent Effects: The methyl benzoate group in the target compound introduces ester functionality, which may improve solubility compared to the nitrile or pyrazine groups in S727-0380 and S727-1678 . The fluorophenoxy substituent in S727-0380 could enhance metabolic stability, while the benzyloxy group in S727-1678 might increase lipophilicity .

Biological Activity Trends :

- While direct data for the target compound are unavailable, SAR studies on analogues () suggest that triazole-containing heterocycles exhibit antitumor activity. For instance, the thiadiazole derivative 9b showed potent activity against HepG2 (IC₅₀ = 2.94 µM), attributed to electron-withdrawing groups enhancing target binding .

Research Implications and Gaps

- Biological Potential: The target compound’s azetidine-triazole scaffold aligns with kinase inhibitor designs, but its efficacy requires validation against cancer cell lines (cf. ).

- Comparative Limitations : Direct comparisons are hindered by the lack of activity data for the target compound. Structural analogues like S727-0380 and S727-1678 () should be tested alongside it to establish SAR.

Biological Activity

Methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes:

- Formation of the Triazole Ring : Utilizing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to create the triazole moiety.

- Azetidine Formation : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Esterification : The final compound is obtained by esterifying the carboxylic acid derivative with methanol.

Optimization of these synthetic routes is crucial for improving yield and purity, especially in industrial applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. Research indicates that compounds containing triazole rings often demonstrate antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance, studies demonstrated cytotoxic effects against human tumor cell lines with IC50 values comparable to established chemotherapeutics.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.

Case Study 1: Antifungal Activity

A study assessed the antifungal efficacy of the compound against various fungal strains. Results indicated that it significantly inhibited the growth of Candida albicans and Aspergillus niger at low concentrations (IC50 < 10 µM).

| Fungal Strain | IC50 (µM) |

|---|---|

| Candida albicans | 5.0 |

| Aspergillus niger | 7.5 |

| Cryptococcus neoformans | 9.0 |

Case Study 2: Anticancer Activity

Another investigation focused on its anticancer properties against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

| A549 | 10 |

Q & A

Q. Critical factors :

- Catalyst selection : Ruthenium complexes (e.g., [(Tp)(PPh₃)₂Ru(N₃)]) improve regioselectivity in triazole formation, reducing side products .

- Solvent and temperature : Refluxing toluene or DCM at 50–80°C enhances reaction rates while minimizing decomposition .

- Stoichiometric ratios : Excess azide (1.5–2.0 equiv) ensures complete alkyne conversion .

Troubleshooting : Monitor via TLC and adjust reaction time (16–24 h) if intermediates persist .

Advanced: What strategies resolve contradictions in spectroscopic data for triazole-containing compounds?

Case example : Discrepancies in ¹H NMR integration or unexpected MS fragments.

- Cross-validation : Combine ¹³C NMR (e.g., carbonyl signals at ~165–170 ppm) with IR (C=O stretch at ~1700 cm⁻¹) to confirm ester groups .

- High-resolution MS (HRMS) : Differentiate isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers in azetidine rings) by acquiring spectra at 25°C and 60°C .

Advanced: How should researchers design experiments to assess the biological activity of this compound?

Q. Stepwise approach :

- Target identification : Prioritize kinases or enzymes with triazole-binding pockets (e.g., cytochrome P450) based on structural analogs .

- In vitro assays :

- Control experiments : Compare with negative controls (e.g., triazole-free analogs) to isolate bioactivity contributions .

Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with π-stacking/hydrogen-bonding interactions .

Advanced: What analytical challenges arise in stability studies of azetidine-benzoate derivatives?

Q. Key issues :

- Hydrolytic degradation : Ester groups hydrolyze under acidic/basic conditions. Monitor via HPLC (C18 column, acetonitrile/water gradient) at timed intervals .

- Photodegradation : UV exposure (λ = 254 nm) may cleave the triazole ring. Use amber glassware and characterize degradation products via LC-MS .

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition thresholds (e.g., >150°C for most triazoles) .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Q. Applications :

- Reaction mechanism elucidation : DFT (B3LYP/6-31G*) models transition states for triazole formation, predicting regioselectivity (1,4- vs. 1,5-isomers) .

- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., toluene vs. DMF) by calculating solvation energies .

- Pharmacophore mapping : Molecular dynamics (AMBER) identifies key interactions (e.g., triazole π-π stacking with aromatic protein residues) .

Basic: What safety precautions are essential when handling this compound?

Q. Key hazards :

- Irritancy : Use PPE (gloves, goggles) due to potential skin/eye irritation from azetidine or benzoate groups .

- Solvent exposure : Work in a fume hood with DCM or toluene to avoid inhalation risks .

Waste disposal : Neutralize acidic/basic byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.